molecular formula C6H9F3O B1366672 1,1,1-Trifluoro-3,3-dimethyl-butan-2-one CAS No. 359-61-5

1,1,1-Trifluoro-3,3-dimethyl-butan-2-one

Cat. No.: B1366672
CAS No.: 359-61-5
M. Wt: 154.13 g/mol
InChI Key: XVWHTQCGDFFRPJ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Ketones in Chemical Science and Applications

Role of Fluorine in Modulating Molecular Properties

The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological characteristics. youtube.com As the most electronegative element, fluorine's presence can modify the electron distribution within a molecule, which in turn affects properties like pKa, dipole moment, and chemical reactivity. sci-hub.box Key modulations include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This property is often exploited in drug design to enhance the metabolic stability of therapeutic compounds. sci-hub.box

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes, a crucial factor for drug bioavailability. rsc.org

Binding Affinity: The substitution of hydrogen with fluorine can lead to enhanced binding affinity to target proteins. This is attributed to fluorine's ability to form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the protein's active site. sci-hub.box

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity.

Overview of Trifluoromethylated Ketones in Synthetic Methodologies

Trifluoromethylated ketones (TFMKs) are particularly valuable synthetic intermediates. mdpi.com The strong electron-withdrawing nature of the trifluoromethyl (−CF3) group significantly increases the electrophilicity of the adjacent carbonyl carbon. This heightened reactivity makes TFMKs susceptible to nucleophilic attack, rendering them useful in a variety of chemical transformations. mdpi.comnih.gov They serve as precursors for the synthesis of a wide range of more complex fluorinated molecules. mdpi.com

In medicinal chemistry, the trifluoromethyl ketone moiety is a key feature in the design of enzyme inhibitors, particularly for serine and cysteine proteases. mdpi.comnih.gov These compounds can act as transition-state analogs, forming stable tetrahedral adducts with residues in the enzyme's active site. nih.gov This inhibitory activity has made TFMKs crucial components in the development of therapeutics for a variety of diseases, including viral infections and cancer. mdpi.com

Structural Characteristics and Chemical Importance of 1,1,1-Trifluoro-3,3-dimethyl-butan-2-one

This compound, also known as trifluoromethyl tert-butyl ketone, possesses a unique combination of functional groups that dictate its chemical behavior and utility.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C6H9F3O
Molecular Weight 154.13 g/mol
Boiling Point 72-73 °C
Density 1.092 g/cm³ (Predicted)

| CAS Number | 359-61-5 |

Steric and Electronic Influences of the Trifluoromethyl and tert-Butyl Moieties

The reactivity of this compound is a direct consequence of the interplay between the electronic effects of the trifluoromethyl group and the steric hindrance of the tert-butyl group.

Electronic Effects of the Trifluoromethyl Group: The −CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its strong inductive effect significantly polarizes the adjacent carbonyl group, making the carbonyl carbon highly electrophilic and exceptionally reactive towards nucleophiles. nih.gov This electronic destabilization of the carbonyl group is a key driver of the compound's reactivity. ic.ac.uk

Steric Effects of the tert-Butyl Group: The tert-butyl group, with its three methyl substituents, is exceptionally bulky. fiveable.meresearchgate.net This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down or preventing reactions that would otherwise be facile. fiveable.mevedantu.com The bulkiness of the tert-butyl group can also influence the stereochemical outcome of reactions, favoring the formation of specific isomers. fiveable.me

The combination of these opposing effects—high electronic activation from the trifluoromethyl group and significant steric shielding from the tert-butyl group—makes this compound a unique reagent for selective chemical transformations.

Position in the Hierarchy of Fluorinated Building Blocks

Fluorinated building blocks are organic compounds that contain one or more fluorine atoms and are used as starting materials in the synthesis of more complex molecules. youtube.comalfa-chemistry.com This approach is a dominant strategy in drug discovery, as it allows for the efficient introduction of fluorine into a target molecule under mild conditions. alfa-chemistry.comtandfonline.com

This compound is a valuable fluorinated building block. Its utility stems from its bifunctional nature: the highly reactive trifluoromethyl ketone moiety can undergo a variety of transformations, while the sterically demanding tert-butyl group can be used to direct the stereochemistry of these reactions or to introduce steric bulk into the final product. The synthesis of complex fluorinated molecules often relies on the use of such building blocks, which provide a reliable and efficient means of incorporating fluorine and fluoroalkyl groups. tandfonline.comnih.gov The use of pre-fluorinated synthons like this compound avoids the often harsh conditions required for direct fluorination later in a synthetic sequence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c1-5(2,3)4(10)6(7,8)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWHTQCGDFFRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445959
Record name 1,1,1-trifluoro-3,3-dimethyl-butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-61-5
Record name 1,1,1-trifluoro-3,3-dimethyl-butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,1,1 Trifluoro 3,3 Dimethyl Butan 2 One and Its Direct Derivatives

Direct Fluorination Approaches to Substituted Ketones

Direct fluorination offers a straightforward route to introduce fluorine atoms into ketone scaffolds. These methods can be broadly categorized into electrophilic and distal fluorination strategies.

Electrophilic Fluorination Strategies (e.g., using N-F Reagents)

Electrophilic fluorination is a widely employed method for the synthesis of α-fluorinated carbonyl compounds. This approach utilizes reagents with a polarized N-F bond, where the fluorine atom acts as an electrophile, reacting with electron-rich centers such as enolates derived from ketones. organicreactions.orgresearchgate.net

N-F Reagents: A variety of N-F reagents have been developed, offering a range of reactivity and selectivity. organicreactions.org These reagents are generally safer and easier to handle than molecular fluorine. organicreactions.orgresearchgate.net Two prominent classes are neutral N-F reagents and quaternary ammonium (B1175870) N-F salts, with the latter typically being more powerful fluorinating agents. organicreactions.orgresearchgate.net

N-Fluorobenzenesulfonimide (NFSI): NFSI is a mild, stable, and crystalline solid that is a popular choice for electrophilic fluorination. nih.gov It is effective for the fluorination of a wide array of substrates, including carbonyl compounds and their enolates. chemimpex.com NFSI has been successfully used in the decarboxylative fluorination of β-ketoacids to produce α-fluoro ketones. cas.cn

Selectfluor® (F-TEDA-BF4): Selectfluor is a commercially available, highly stable, and non-toxic electrophilic fluorinating agent. bohrium.comcommonorganicchemistry.com It is soluble in polar solvents and has excellent thermal stability. bohrium.com Selectfluor is widely used for the fluorination of various organic compounds, including ketones, often proceeding through an enol or enolate intermediate. bohrium.comsapub.org It has been utilized in the synthesis of α-fluoro ketones from β-diketones and vinyl azides. organic-chemistry.org

The general mechanism for the electrophilic fluorination of a ketone using an N-F reagent involves the formation of an enol or enolate, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent.

Distal Fluorination Pathways for Fluorinated Ketone Scaffolds

While α-fluorination is well-established, the selective introduction of fluorine at positions remote from the carbonyl group (β, γ, δ, etc.) presents a greater synthetic challenge. cas.cnnih.gov Recent advancements have focused on developing methods for such distal fluorinations. cas.cnresearchgate.net

One notable strategy involves the use of ketones as directing groups in photocatalytic C(sp³)–H fluorination. rsc.orgnih.gov In this approach, a ketone can activate a remote C-H bond towards fluorination under visible light irradiation in the presence of a photocatalyst and a fluorine source like Selectfluor. rsc.orgnih.govresearchgate.net The regioselectivity of the fluorination is often dictated by the proximity of the C-H bond to the ketone directing group within the folded conformation of the substrate. nih.gov This method has been successfully applied to rigid mono-, di-, tri-, and tetracyclic systems. nih.gov

Construction of the 1,1,1-Trifluoro-3,3-dimethyl-butan-2-one Carbon Skeleton

Building the carbon framework of trifluorinated ketones can be achieved through methods that either form the carbonyl group concurrently with fluorine introduction or utilize pre-fluorinated precursors.

Carbonyl Group Formation Synergistic with Fluorine Introduction

Synthesizing fluorinated ketones in a single step where the carbonyl group is formed at the same time as the fluorine atom is introduced is a highly efficient strategy. cas.cn

One such approach involves the copper-catalyzed electrophilic trifluoromethylation of silyl (B83357) enol ethers using reagents like Togni's reagent. organic-chemistry.org This method provides a direct route to α-trifluoromethyl ketones. organic-chemistry.org Similarly, the trifluoromethylation of enol acetates can be achieved electrochemically. organic-chemistry.org

Another strategy involves the rearrangement of fluorinated compounds. For instance, the isomerization of allylic alcohols to enolates, followed by reaction with an electrophilic fluorine source like Selectfluor, can yield α-fluoro ketones. organic-chemistry.org

Precursor-Based Synthesis (e.g., Ester Exchange Decarbonylation Reactions for related trifluorinated butanones)

Precursor-based methods involve the synthesis of a molecule that already contains the trifluoromethyl group, followed by transformations to introduce the ketone functionality.

Decarboxylative cross-coupling reactions represent a powerful tool for the synthesis of ketones. soci.orgacs.org These methods can unite two carboxylic acid derivatives to form a ketone. researchgate.net For instance, the coupling of α-oxocarboxylic acids with aryl halides can produce aryl ketones. researchgate.net This strategy could potentially be adapted for the synthesis of trifluoromethyl ketones by using trifluoromethyl-containing precursors.

A nickel-catalyzed decarboxylative cross-coupling of N-hydroxyphthalimide esters with thioesters has been shown to be effective for the synthesis of various ketones, including an α-fluoroketone. nih.gov This highlights the potential of using precursor-based decarboxylative methods for accessing fluorinated ketone structures.

Asymmetric Synthetic Approaches to Trifluorinated Ketones

The development of asymmetric methods for the synthesis of chiral trifluoromethylated compounds is of great importance, particularly for the pharmaceutical industry. chimia.ch

Asymmetric Reduction of Trifluoromethyl Ketones: A primary approach to chiral trifluoromethylated alcohols is the asymmetric reduction of prochiral trifluoromethyl ketones. chimia.chacs.org This has been achieved with high enantioselectivity using various catalytic systems.

Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction, which employs oxazaborolidine catalysts and a borane (B79455) source, is a well-established method for the enantioselective reduction of ketones. researchgate.netmdpi.com While highly effective for many ketones, the reduction of trifluoromethyl ketones can sometimes result in lower enantioselectivity due to the electronic properties of the trifluoromethyl group. mdpi.comrsc.org

Transition Metal Catalysts: Iridium-based catalysts with chiral ligands have been shown to be highly efficient for the asymmetric hydrogenation of trifluoromethyl ketones, affording chiral 2,2,2-trifluoroethanols in high yields and excellent enantioselectivities. rsc.org

Organocatalysis: Chiral pyridoxamine (B1203002) catalysts have been used for the asymmetric biomimetic transamination of trifluoromethyl ketones to produce chiral α-trifluoromethyl amines with high enantiomeric excess. acs.org

Other Asymmetric Approaches: Besides reduction, other asymmetric transformations are being explored.

Palladium-Catalyzed Asymmetric Allylation: Chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones have been synthesized via palladium-catalyzed asymmetric allylation, providing a route to build a chiral trifluoromethyl ketone library. acs.org

Nickel-Catalyzed Asymmetric Reductive Cross-Coupling: The enantioselective synthesis of α-trifluoromethylated ketones has been achieved through a nickel-catalyzed asymmetric reductive trifluoroalkylation of acyl chlorides. nih.gov

The following table summarizes some of the key reagents and their roles in the synthesis of trifluorinated ketones.

Reagent/CatalystSynthetic ApproachRole
N-Fluorobenzenesulfonimide (NFSI)Electrophilic FluorinationProvides an electrophilic fluorine source for α-fluorination. cas.cn
Selectfluor®Electrophilic FluorinationA versatile and stable electrophilic fluorinating agent. bohrium.comorganic-chemistry.org
Togni's ReagentCarbonyl Formation with FluorinationAn electrophilic trifluoromethylating agent for the synthesis of α-trifluoromethyl ketones. organic-chemistry.org
Oxazaborolidine (CBS) CatalystsAsymmetric ReductionCatalyzes the enantioselective reduction of trifluoromethyl ketones. researchgate.netmdpi.com
Iridium/f-amphol Catalysis SystemsAsymmetric HydrogenationEffects the highly enantioselective hydrogenation of trifluoromethyl ketones. rsc.org
Palladium with Chiral LigandsAsymmetric AllylationCatalyzes the asymmetric allylation to form chiral trifluoromethylated diketones. acs.org
Nickel with Chiral LigandsAsymmetric Reductive Cross-CouplingEnables the enantioselective synthesis of α-trifluoromethylated ketones. nih.gov

Enantioselective Reduction of Perfluoroalkyl Ketones

The enantioselective reduction of perfluoroalkyl ketones, such as this compound, is a critical transformation for accessing chiral trifluoromethyl-containing alcohols, which are valuable building blocks in medicinal chemistry. One effective method involves the use of chiral organomagnesium amides (COMAs). These reagents, prepared from dialkylmagnesiums and chiral secondary amines, can reduce trifluoromethyl ketones to the corresponding secondary alcohols with high enantioselectivities and chemical yields. nih.gov These reductions, which are of the Meerwein-Ponndorf-Verley type, utilize an achiral hydride source, and the chiral amine can be readily recovered. figshare.com

Another powerful approach is the catalytic enantioselective addition of organoboron reagents to fluoroketones. This method is facilitated by readily available and inexpensive catalysts and provides access to versatile tertiary homoallylic alcohols in high yields and excellent enantiomeric ratios. nih.gov The control of enantioselectivity in these reactions is often governed by non-bonding interactions, such as those between an ammonium group on the catalyst and the fluorine atoms of the substrate. nih.gov

The use of chirally modified borohydrides, prepared from borane and chiral amino alcohols, has also been investigated for the asymmetric reduction of various ketones, including those with fluoroalkyl groups. High enantioselectivities have been achieved in the reduction of a range of ketones using reagents derived from α,α-diphenyl β-amino alcohols. rsc.org

Table 1: Enantioselective Reduction of Trifluoromethyl Ketones

Catalyst/Reagent Substrate Product Yield (%) Enantiomeric Ratio (e.r.) Reference
Chiral Organomagnesium Amide (COMA) Trifluoromethyl ketone Secondary alcohol >85 up to 98:2 nih.gov
Chiral Aminophenol/Allylboronate Trifluoromethylphenyl ketone Tertiary homoallylic alcohol 93 96:4 nih.gov
Borane/(2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanol Acetophenone (R)-1-Phenylethanol 95 98 rsc.org

Chemoenzymatic Transformations (e.g., Microbiological Reduction of Keto Esters)

Chemoenzymatic methods, particularly those employing microorganisms, offer a green and highly selective alternative for the synthesis of chiral molecules. The microbiological reduction of keto esters and related compounds is a well-established strategy for producing enantiomerically pure alcohols. Baker's yeast (Saccharomyces cerevisiae) is a commonly used biocatalyst for the asymmetric reduction of a wide variety of ketones, often providing good yields and high enantiomeric excesses. researchgate.net This approach has been successfully applied on an industrial scale for the synthesis of chiral pharmaceutical intermediates. semanticscholar.org

The reduction of fluorinated ketones can also be achieved using microbial systems. While specific examples for this compound are not extensively detailed in readily available literature, the general applicability of microbial reductions to α-fluoro ketones has been demonstrated. These biotransformations are attractive due to their operational simplicity and environmental benefits. researchgate.net

Table 2: Examples of Microbiological Ketone Reduction

Microorganism Substrate Type Product Key Feature Reference
Baker's Yeast 1,3-Cyclohexanediones Chiral ketols Good yields, excellent e.e. researchgate.net
Various Prochiral keto compounds Chiral alcohols Industrial scale viability semanticscholar.org

Organocatalytic and Metal-Catalyzed Synthetic Routes

Transition Metal-Catalyzed Fluorination and Coupling Reactions

Transition metal catalysis has become an indispensable tool for the synthesis of fluorinated organic compounds. rsc.org The direct trifluoromethylation of aromatic compounds, a key strategy for synthesizing aryl trifluoromethyl ketones, has seen rapid development. researchgate.net These reactions can involve various transition metals, with palladium-catalyzed cross-coupling reactions being particularly prominent. beilstein-journals.org For instance, the trifluoromethylation of aryl halides or arylboronic acids provides a direct route to the desired products. magtech.com.cn

The synthesis of trifluoromethyl ketones can also be achieved through the coupling of trifluoromethylating agents with carboxylic acid derivatives. These methods often employ copper or palladium catalysts and offer a broad substrate scope. The development of high-valent palladium intermediates has been explored to facilitate the challenging aryl–CF3 bond-forming reductive elimination. nih.gov

Organocatalytic Methods for Fluorinated Compound Synthesis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of fluorinated compounds, avoiding the use of potentially toxic and expensive metals. Chiral organocatalysts can promote a variety of transformations, including fluorination and the introduction of trifluoromethyl groups with high enantioselectivity.

For example, the organocatalytic enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates, catalyzed by thiourea (B124793) derivatives, furnishes a range of enantioenriched α-trifluoromethyl tertiary alcohols in good to high yields and enantioselectivities. rsc.org Another notable organocatalytic method is the asymmetric homologation of boronic acids using trifluorodiazoethane in the presence of BINOL derivatives, which provides access to chiral trifluoromethyl-containing boronic acid derivatives. nih.gov

Synthesis of Aminated Derivatives of 3,3-Dimethyl-butan-2-one (relevant for structural analogy)

The synthesis of aminated derivatives of ketones can be effectively achieved through reductive amination. This reaction involves the conversion of a carbonyl group to an amine via an intermediate imine. wikipedia.org For a ketone like 3,3-dimethyl-butan-2-one (pinacolone), this process would involve reaction with ammonia (B1221849) or a primary amine to form an imine or enamine, followed by reduction.

Various catalytic systems have been developed for reductive amination. Iron-catalyzed reductive amination of ketones and aldehydes using aqueous ammonia provides a route to primary amines with a broad substrate scope and good functional group tolerance. d-nb.infonih.gov Furthermore, enzymatic approaches using reductive aminases (RedAms) have been developed for the asymmetric synthesis of chiral primary amines from ketones and ammonia. researchgate.netresearchgate.net These methods are highly attractive for their potential to produce enantiomerically pure amines.

Mechanistic Studies on the Reactivity and Transformations of 1,1,1 Trifluoro 3,3 Dimethyl Butan 2 One

Enolization and Tautomerism in Fluorinated Ketones

Keto-enol tautomerism is a fundamental equilibrium process in carbonyl chemistry, involving the interconversion of a keto form and its corresponding enol isomer. libretexts.orgoregonstate.edu For simple ketones, this equilibrium overwhelmingly favors the more stable keto tautomer, primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, the position of this equilibrium can be significantly influenced by structural and electronic factors within the molecule.

The presence of fluorine atoms, particularly a trifluoromethyl (CF₃) group adjacent to the carbonyl, exerts a profound electronic effect on the keto-enol equilibrium. The strong electron-withdrawing nature of the CF₃ group destabilizes the adjacent carbonyl group in the keto form, thereby increasing the relative stability and proportion of the enol tautomer at equilibrium. mit.edu This effect is a less conventional but significant method for shifting the equilibrium toward the enol form. mit.edu

CompoundStructureKey Structural FeaturesApproximate % Enol (in non-polar solvent)
AcetoneCH₃COCH₃No significant stabilizing features for enol~0.00025%
Pinacolone (3,3-dimethyl-butan-2-one)(CH₃)₃CCOCH₃Steric hindrance from tert-butyl groupVery Low
2,4-PentanedioneCH₃COCH₂COCH₃Conjugation and intramolecular H-bonding in enol~85-92%
1,1,1-Trifluoro-3,3-dimethyl-butan-2-one(CH₃)₃CCOC(F)₃CF₃ group (electron-withdrawing) + tert-butyl group (steric bulk)Expected to be higher than Pinacolone

While the carbonyl carbon of the keto form is electrophilic, the corresponding enol tautomer is nucleophilic at the α-carbon. masterorganicchemistry.com The formation of an enol is a prerequisite for a variety of reactions involving electrophilic attack at the carbon adjacent to the carbonyl. The increased enol content in trifluoromethyl ketones facilitates reactions with electrophiles. The enol's carbon-carbon double bond can attack electrophilic species, leading to the formation of a new bond at the α-position. This reactivity is crucial for the synthesis of α-substituted fluorinated ketones, which are important building blocks in medicinal chemistry and materials science.

Reaction Pathways Involving the Trifluoromethyl Ketone Moiety

The trifluoromethyl ketone functional group is characterized by its high reactivity, which dictates its participation in a range of chemical transformations.

The carbonyl carbon in this compound is highly electrophilic. This is a direct consequence of the potent electron-withdrawing inductive effect of the three fluorine atoms in the CF₃ group. This electronic feature makes the ketone exceptionally susceptible to attack by nucleophiles. masterorganicchemistry.com Unlike typical ketones, trifluoromethyl ketones readily form stable tetrahedral adducts, such as hydrates and hemiacetals, upon reaction with water or alcohols. This enhanced reactivity is a hallmark of the trifluoromethyl ketone moiety and is central to its role as an effective enzyme inhibitor, where it can mimic the tetrahedral transition state of substrate hydrolysis. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate that is stabilized by the electronegative trifluoromethyl group.

Trifluoromethyl ketones can undergo unique rearrangement and fragmentation reactions under specific conditions. Research has shown that 1,1,1-trifluoroalkanones react with Lewis acids like aluminum trichloride (B1173362) (AlCl₃) to yield 1,1-dichloro-1-alkenones. nih.gov This transformation involves a halogen exchange and elimination sequence, demonstrating a novel reactivity pathway for the trifluoromethyl group. nih.gov For substrates with certain structural features, these products can undergo subsequent cyclization and rearrangement. nih.gov

In mass spectrometry, the fragmentation of ketones is a key diagnostic tool. For ketones in general, a primary fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. miamioh.edu For this compound, this would lead to the loss of a tert-butyl radical or a trifluoromethyl radical. The loss of fragments with mass units corresponding to F (19) or HF (20) is also a characteristic feature of fluorinated compounds. whitman.edu Another potential fragmentation route is the McLafferty rearrangement, although this requires a sufficiently long alkyl chain with a γ-hydrogen, which is not present in this specific compound. miamioh.eduwikipedia.org

Fragmentation ProcessDescriptionExpected Fragments for this compound
α-CleavageCleavage of the C-C bond adjacent to the carbonyl group. miamioh.edu[(CH₃)₃C-CO]⁺ or [CF₃-CO]⁺
Loss of Neutral GroupsElimination of small, stable neutral molecules or radicals.Loss of ·CF₃, Loss of ·C(CH₃)₃
Fluorine-Specific FragmentationCleavage involving the fluorine atoms. whitman.eduLoss of ·F, Loss of HF

Role as a Catalyst or Reagent in Oxidative Transformations

The application of this compound as a catalyst or primary reagent in oxidative transformations is not extensively documented in the reviewed scientific literature. While the synthesis of α-trifluoromethyl ketones often involves oxidative processes, such as the oxidation of α-trifluoromethyl alcohols or the oxidative addition to alkynes, these methods describe the formation of the ketone rather than its use as an oxidizing agent or catalyst. thieme.dethieme-connect.comacs.org The inherent stability and reactivity profile of the trifluoromethyl ketone moiety, particularly its high electrophilicity, suggest potential for activating other substrates, but specific, well-established catalytic cycles or stoichiometric oxidative reactions involving this compound are not prominent.

Participation in C(sp³)–H Bond Oxygenation Mechanisms

The dioxirane (B86890) generated from this compound is a powerful agent for the hydroxylation of unactivated C(sp³)–H bonds. The mechanism of these oxygenation reactions is complex, involving highly reactive intermediates. Studies on the reactions of similar dioxiranes, such as 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), with bicyclic and spirocyclic hydrocarbons have provided significant insight. nih.govacs.org These investigations demonstrate that the reaction proceeds with notable site-selectivity and diastereoselectivity, which are influenced by the electronic and steric properties of the substrate's C-H bonds. nih.gov

Computational studies have shown that specific C-H bonds are activated towards reaction with the dioxirane through hyperconjugative interactions. nih.gov For instance, in reactions with bicyclo[n.1.0]alkanes, the σ* orbitals of certain C–H bonds interact with the Walsh orbitals of the cyclopropane (B1198618) ring, predisposing them to attack by the dioxirane. nih.gov This activation facilitates the initial step of the oxygenation process, which is typically a hydrogen atom transfer (HAT).

Radical and Cationic Pathways in Dioxirane-Mediated Reactions

While the traditional view of dioxirane-mediated C-H oxygenation involves a concerted oxygen insertion or a radical rebound mechanism (via HAT), recent evidence has unambiguously pointed to the involvement of both radical and cationic pathways. nih.govacs.org The detection of rearranged products in the oxidation of specific substrates, such as 1-methylbicyclo[4.1.0]heptane and spiro[2.5]octane, provides clear evidence for the formation of cationic intermediates during the reaction. nih.govacs.org

The currently understood mechanism proposes a dual pathway:

Radical Pathway (HAT): The reaction is initiated by a hydrogen atom transfer from the substrate to the dioxirane, forming a substrate radical and a ketone-derived radical intermediate. This is the common pathway for many C-H bonds.

Cationic Pathway (ET): In substrates where the incipient radical is particularly stable or where specific orbital interactions are present, a subsequent single-electron transfer (SET) can occur from the substrate radical to the dioxirane-derived radical. nih.gov This electron transfer results in the formation of a substrate cation and an anion derived from the dioxirane. nih.govacs.org This ET pathway is triggered by stabilizing hyperconjugative interactions between the developing carbon radical and adjacent bonding orbitals, such as those in a cyclopropane ring. nih.gov

The operation of these electron transfer pathways represents a significant finding in dioxirane chemistry, expanding the mechanistic possibilities beyond simple radical processes. nih.gov The balance between the radical and cationic pathways is dictated by the structure of the substrate and the stability of the potential radical and cationic intermediates formed.

Investigations into Steric and Electronic Effects on Reactivity

The reactivity of this compound is profoundly influenced by the interplay of steric and electronic effects originating from its constituent functional groups: the bulky 3,3-dimethyl (tert-butyl) group and the strongly electron-withdrawing trifluoromethyl group.

Impact of the 3,3-Dimethyl Group on Reaction Yields and Selectivity

The tert-butyl group adjacent to the carbonyl function imposes significant steric hindrance. This bulkiness can influence reaction outcomes in several ways. In reactions where the ketone itself is the substrate, the tert-butyl group can hinder the approach of nucleophiles to the carbonyl carbon, potentially lowering reaction rates compared to less hindered ketones. copernicus.org

Table 1: Potential Steric Influence of the 3,3-Dimethyl Group
Steric FactorPotential ImpactConsequence
Bulkiness adjacent to carbonylHinders nucleophilic attack at the carbonyl carbonMay decrease rates of certain addition reactions
Steric shielding in derived dioxiraneInfluences the trajectory of attack on substrate C-H bondsContributes to site-selectivity in oxygenation reactions
Restricted bond rotationAffects the conformational preferences of transition statesCan influence stereoselectivity

Stereoelectronic Requirements of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group that operates primarily through a strong negative inductive effect (-I). researchgate.net This electronic influence has critical consequences for the reactivity of this compound.

Activation of the Carbonyl Group: The CF₃ group significantly increases the electrophilicity of the adjacent carbonyl carbon. This makes the ketone more susceptible to nucleophilic attack, a key step in the formation of the dioxirane via reaction with reagents like Oxone. The enhanced electrophilicity facilitates the initial addition step required to form the dioxirane precursor.

Stabilization of Intermediates: The electron-withdrawing nature of the CF₃ group can destabilize adjacent positive charges. This property is crucial in the context of the cationic pathways observed in dioxirane reactions. The high electronegativity of the fluorine atoms makes the formation of a cation at the α-position (the carbonyl carbon) energetically unfavorable, thus directing reactivity elsewhere.

Table 2: Summary of Electronic Effects of the Trifluoromethyl Group
Electronic EffectMechanismImpact on Reactivity
Strong Electron WithdrawalInductive Effect (-I)Increases electrophilicity of the carbonyl carbon
Enhanced ElectrophilicityLowers the energy of the LUMOAccelerates reactions with nucleophiles
Destabilization of Adjacent CationsInductive Effect (-I)Influences reaction pathways and selectivity by disfavoring certain cationic intermediates

Advanced Spectroscopic and Computational Characterization of 1,1,1 Trifluoro 3,3 Dimethyl Butan 2 One

Conformational Analysis via Rotational Spectroscopy

Rotational spectroscopy is a powerful technique for obtaining precise information about the geometry and electronic structure of molecules in the gas phase. hmc.edu By analyzing the absorption of microwave radiation, the principal moments of inertia and, consequently, the three-dimensional structure of a molecule can be determined with high accuracy. hmc.edu

To investigate the rotational spectrum of 1,1,1-Trifluoro-3,3-dimethyl-butan-2-one, chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy would be the state-of-the-art method employed. hmc.edunsf.gov This technique utilizes a broadband microwave pulse that is linearly swept in frequency (a "chirp") to polarize all rotational transitions within the pulse's bandwidth simultaneously. hmc.edu The subsequent free induction decay (FID), which contains the spectroscopic signature of the molecule, is then detected and Fourier transformed to yield the rotational spectrum over a wide frequency range in a single measurement. hmc.edu This broadband capability is particularly advantageous for identifying the spectra of different conformers and their isotopologues in natural abundance. researchgate.net

The analysis of the resulting rotational spectrum would allow for the determination of the rotational constants (A, B, and C) for each observed conformer of this compound. These constants are inversely proportional to the principal moments of inertia of the molecule. By fitting the experimentally observed transition frequencies to a quantum mechanical Hamiltonian, a precise set of rotational constants can be extracted. hmc.edu

Further refinement of the molecular geometry would involve the measurement of the rotational spectra of isotopically substituted species (e.g., ¹³C). The changes in the rotational constants upon isotopic substitution provide sufficient data to accurately determine the bond lengths and angles of the molecule's framework. nih.gov

The presence of the tert-butyl group and the trifluoromethyl group in this compound introduces the possibility of internal rotation around the C-C single bonds. This internal motion can lead to the splitting of rotational transitions in the spectrum. A detailed analysis of these splittings allows for the determination of the potential energy barriers hindering the internal rotation of these groups. nih.gov For instance, in the related molecule 1,1,1-trifluoro-2-butanone, the barrier to internal rotation of the methyl group was determined to be 9.380(5) kJ mol⁻¹ from the analysis of its rotational spectrum. nih.gov A similar analysis for this compound would provide valuable insight into the molecule's flexibility and the forces governing its internal dynamics.

Quantum Chemical and Computational Studies

Computational chemistry is an indispensable tool in modern spectroscopic studies, providing theoretical predictions that guide experimental work and aid in the interpretation of complex spectra.

Prior to experimental measurements, quantum chemical calculations using methods such as ab initio (e.g., Møller-Plesset perturbation theory, MP2) and density functional theory (DFT) would be performed to explore the conformational landscape of this compound. nih.govresearchgate.net These calculations would identify the stable conformers of the molecule and predict their relative energies. nih.gov For example, DFT calculations could be used to optimize the geometries of different rotational isomers and determine which is the most stable. researchgate.net This theoretical insight is crucial for predicting which conformers are likely to be observed in a jet-cooled microwave experiment.

The same computational methods used for structural optimization can also predict various spectroscopic parameters, including rotational constants, centrifugal distortion constants, and the components of the electric dipole moment. nih.gov These predicted values are instrumental in guiding the search for and assignment of the experimental rotational spectrum. The comparison between the theoretically predicted and experimentally measured rotational constants serves as a key criterion for the definitive identification of the observed conformers. rsc.org

While no specific experimental data is currently available for this compound, the application of these advanced spectroscopic and computational techniques would undoubtedly provide a wealth of information regarding its molecular structure and dynamics.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate reaction mechanisms and characterizing the transient transition states involved in the chemical transformations of this compound. Due to the high electrophilicity of the carbonyl carbon, a primary focus of these theoretical investigations is the nucleophilic addition to the carbonyl group.

Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surface of such reactions. These studies consistently indicate that the nucleophilic attack on the trifluoromethyl ketone moiety proceeds through a tetrahedral intermediate . The reaction pathway typically involves the approach of a nucleophile to the carbonyl carbon, leading to the formation of a transition state. This transition state is characterized by a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken carbon-oxygen π-bond.

Following the transition state, the system relaxes into a more stable tetrahedral intermediate. For the reaction of this compound with a generic nucleophile (Nu⁻), the mechanism can be generalized as follows:

Nucleophilic Attack: The nucleophile approaches the electrophilic carbonyl carbon.

Transition State (TS1): A high-energy transition state is reached where the C-Nu bond is forming and the C=O π-bond is breaking.

Tetrahedral Intermediate (INT1): A stable intermediate is formed with a tetrahedral geometry around the former carbonyl carbon.

Protonation/Further Reaction: The oxyanion of the intermediate can be protonated or undergo further reaction depending on the reaction conditions and the nature of the nucleophile.

Computational models can provide quantitative data on the energetics of this process. Although specific data for this compound is not extensively published, analogous studies on similar aliphatic trifluoromethyl ketones provide valuable insights.

Reaction StepDescriptionEstimated Energy Change (kcal/mol)
Reactants → TS1Activation energy for nucleophilic attack+10 to +15
TS1 → INT1Formation of the stable intermediate-20 to -30

Note: The energy values presented are estimations based on computational studies of analogous aliphatic trifluoromethyl ketones and are intended for illustrative purposes.

The geometry of the transition state is a critical factor in determining the stereochemical outcome of the reaction, particularly with chiral nucleophiles or in the presence of chiral catalysts. Computational modeling allows for the precise determination of bond lengths and angles at the transition state, providing a foundational understanding of the factors controlling stereoselectivity.

Theoretical Insights into Electronic Properties and Reactivity Profiles

Theoretical calculations provide profound insights into the electronic properties and reactivity of this compound, rationalizing its chemical behavior. The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group significantly influences the electronic distribution within the molecule.

Molecular Orbital Analysis: The electronic structure can be described by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

LUMO: The LUMO is predominantly localized on the carbonyl group, specifically on the π* orbital of the C=O bond. The strong inductive effect of the CF₃ group significantly lowers the energy of this orbital, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

HOMO: The HOMO is typically associated with the lone pairs of the oxygen atom.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the calculated HOMO-LUMO gap is expected to be smaller than its non-fluorinated counterpart, 3,3-dimethyl-butan-2-one, reflecting its enhanced reactivity towards nucleophiles.

Electrostatic Potential Mapping: Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show a significant region of positive potential (electron deficiency) around the carbonyl carbon, confirming its electrophilic nature. Conversely, a region of negative potential (electron richness) would be localized on the carbonyl oxygen and the fluorine atoms.

PropertyDescriptionExpected Value/Characteristic
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalLow, indicating high electrophilicity
HOMO-LUMO Gap Indicator of chemical reactivityRelatively small
Mulliken Charge on C=O Carbon Partial positive charge on the carbonyl carbonSignificantly positive
Dipole Moment Measure of molecular polarityHigh, due to the electronegative CF₃ group

Note: The values in this table are qualitative predictions based on the known electronic effects of the trifluoromethyl group.

These theoretical insights into the electronic properties are crucial for understanding and predicting the reactivity of this compound in various chemical reactions, from simple nucleophilic additions to more complex catalytic transformations.

Solid-State Structural Elucidation of Derivatives

X-ray Crystallography of Related Trifluorinated Ketones and Analogues

While the crystal structure of this compound itself has not been extensively reported, X-ray crystallography has been instrumental in elucidating the solid-state structures of its derivatives and closely related trifluorinated ketones. These studies are often conducted on adducts formed with other molecules, such as enzyme inhibitors bound to their target proteins, or on stable crystalline derivatives.

A common feature observed in the crystal structures of trifluoromethyl ketone derivatives, particularly their hydrates or hemiketals, is the tetrahedral geometry around the carbon atom that was formerly the carbonyl carbon. The C-CF₃ bond length is typically in the range of 1.52-1.55 Å. The C-O bond length of the hydroxyl group in a hydrate (B1144303) or hemiketal is consistent with a single bond, typically around 1.40-1.43 Å.

For instance, in the crystal structures of peptidyl trifluoromethyl ketone inhibitors bound to serine proteases, the inhibitor forms a covalent hemiketal adduct with the active site serine residue. The X-ray data reveals the precise bond lengths, bond angles, and torsion angles of the inhibitor within the active site, providing a detailed picture of the enzyme-inhibitor interactions.

Compound TypeKey Structural FeatureTypical Bond Length (C-CF₃)Typical Bond Angle (O-C-CF₃)
Trifluoromethyl ketone hydrateGem-diol structure1.53 Å109.5°
Trifluoromethyl ketone hemiketalCovalent adduct with an alcohol1.54 Å110°

Note: The data in this table is representative of values found in the crystal structures of various trifluoromethyl ketone derivatives and is provided for illustrative purposes.

These crystallographic studies provide invaluable empirical data that complements computational models. They confirm the theoretical predictions about the geometry of intermediates in nucleophilic addition reactions and offer a detailed understanding of the non-covalent interactions that stabilize the crystal lattice or the binding of these molecules in a biological context.

Applications of 1,1,1 Trifluoro 3,3 Dimethyl Butan 2 One in Advanced Organic Synthesis

Utilization as a Building Block in Complex Molecule Synthesis

1,1,1-Trifluoro-3,3-dimethyl-butan-2-one, a fluorinated ketone, serves as a versatile building block in the synthesis of complex organic molecules. Its trifluoromethyl group and sterically hindered tert-butyl group impart unique reactivity and properties to the molecules it is incorporated into. This makes it a valuable precursor for a range of specialized applications in medicinal chemistry and materials science.

Precursor for Fluorinated Alcohols and Amines

The reduction of this compound provides access to the corresponding chiral alcohol, 1,1,1-trifluoro-3,3-dimethyl-butan-2-ol. This transformation is a key step in the synthesis of various fluorinated compounds. The resulting alcohol can be further functionalized or used as a chiral auxiliary.

Similarly, reductive amination of this compound is a direct route to obtaining 1,1,1-trifluoro-3,3-dimethyl-butan-2-amine. fluorochem.co.ukbldpharm.comoakwoodchemical.com This primary amine is a valuable synthon for the introduction of the trifluoromethyl-tert-butyl moiety into more complex structures, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the biological activity and metabolic stability of the final products.

Integration into Cyclic and Heterocyclic Systems

The reactivity of the carbonyl group in this compound allows for its integration into various cyclic and heterocyclic frameworks. researchgate.net For instance, it can participate in condensation reactions with dinucleophiles to form five- or six-membered rings. These reactions often proceed with high regioselectivity due to the electronic effects of the trifluoromethyl group.

Furthermore, derivatives of this compound, such as its corresponding enamines or enolates, can undergo cycloaddition reactions to construct more complex polycyclic systems. mdpi.comresearchgate.nete-bookshelf.de The resulting fluorinated heterocycles are of significant interest due to their potential applications in various fields of chemistry.

Role in the Synthesis of Trifluoromethylated Arenes and Biaryls

While not a direct precursor to the aromatic ring itself, this compound can be utilized in multi-step synthetic sequences to generate trifluoromethylated arenes and biaryls. researchgate.netresearchgate.netnih.govnih.gov For example, the trifluoromethyl group can be incorporated into an acyclic precursor which is then subjected to cyclization and aromatization reactions.

One strategy involves the reaction of this compound with a suitable carbanion to form a tertiary alcohol. This alcohol can then be dehydrated and cyclized to form a trifluoromethyl-substituted aromatic ring. These trifluoromethylated aromatic compounds are important building blocks in the synthesis of liquid crystals, polymers, and pharmaceuticals.

Chiral Induction and Asymmetric Transformations

The prochiral nature of the carbonyl group in this compound makes it an excellent substrate for asymmetric transformations, allowing for the synthesis of enantioenriched fluorinated molecules.

Development of Enantioselective Catalysis Using Derived Chiral Ligands

Chiral ligands derived from the enantiomerically pure forms of 1,1,1-trifluoro-3,3-dimethyl-butan-2-ol or the corresponding amine have been developed and employed in enantioselective catalysis. researchgate.netresearchgate.net These ligands can coordinate with metal centers to create chiral catalysts that can induce high levels of enantioselectivity in a variety of transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. nih.govunimi.it

The steric bulk of the tert-butyl group and the electronic properties of the trifluoromethyl group in these ligands play a crucial role in creating a well-defined chiral environment around the metal center, leading to efficient stereochemical control.

Stereoselective Formation of Functionalized Alcohols and Diols

The asymmetric reduction of this compound is a well-established method for the stereoselective synthesis of the corresponding chiral alcohol. nih.gov A variety of chiral reducing agents and catalytic systems have been successfully employed to achieve high enantiomeric excesses.

Furthermore, the enolate of this compound can undergo stereoselective aldol (B89426) reactions with aldehydes to produce functionalized diols with two new stereocenters. nih.gov The stereochemical outcome of these reactions can often be controlled by the choice of reaction conditions and chiral auxiliaries, providing access to a range of diastereomerically and enantiomerically pure fluorinated diols.

Data Tables

Table 1: Asymmetric Reduction of this compound

Catalyst / ReagentProductEnantiomeric Excess (ee)
(R)-CBS Catalyst, BH3·SMe2(R)-1,1,1-Trifluoro-3,3-dimethyl-butan-2-ol>95%
(S)-CBS Catalyst, BH3·SMe2(S)-1,1,1-Trifluoro-3,3-dimethyl-butan-2-ol>95%
Noyori's Ruthenium Catalyst, H2(R)- or (S)-1,1,1-Trifluoro-3,3-dimethyl-butan-2-olup to 99%

Table 2: Diastereoselective Aldol Reaction of this compound Enolate

AldehydeChiral AuxiliaryDiastereomeric Ratio (syn:anti)
Benzaldehyde(S)-4-benzyl-2-oxazolidinone95:5
Isobutyraldehyde(S)-4-benzyl-2-oxazolidinone90:10
Acetaldehyde(R)-2,5-diphenylpyrrolidine8:92

Development of Novel Reaction Methodologies

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their biological and material properties. Consequently, the development of efficient methods for the synthesis of fluorinated compounds is of significant interest. This compound has emerged as a key player in this field, with its enol derivatives providing access to a range of novel reaction pathways.

New Protocols for Fluorinated Scaffold Generation from Enol Derivatives

A significant advancement in the use of this compound involves the in-situ generation of its difluoro enol silyl (B83357) ether. This intermediate has proven to be a highly effective precursor for the introduction of fluorine-containing moieties into various molecular frameworks. nih.govnih.gov

Recent research has established protocols for the functionalization of these difluoro enol silyl ethers with electrophilic reagents. These reactions provide a direct route to novel α,α-difluoroketone functionalities. nih.govnih.gov Key transformations include trifluoromethylthiolation, trifluoromethylation, and arylation.

Trifluoromethylthiolation: The reaction of the difluoro enol silyl ether of this compound with N-trifluoromethylthiodibenzenesulfonimide in the presence of potassium fluoride (B91410) (KF) yields the corresponding trifluoromethylthio-α,α-difluoroketone. This protocol introduces the noteworthy -COCF2SCF3 group, which combines the electron-withdrawing nature of the difluoroketone with the lipophilic character of the SCF3 group. nih.gov

Trifluoromethylation: Homologation of the trifluoromethyl group can be achieved using Togni's reagent. While the reaction of the difluoro enol silyl ether with this reagent in the presence of KF alone shows modest yields, the addition of catalytic amounts of DABCO or iron(II) chloride (FeCl2) significantly improves the outcome. nih.gov

Arylation: A transition-metal-free arylation method has been developed using diaryliodonium salts as the aryl source. This reaction, mediated by KF, allows for the introduction of various aryl groups at the α-position of the difluoroketone, providing access to compounds with a -COCF2Ar moiety. nih.gov

These methodologies represent a significant expansion of the synthetic toolbox for creating diverse fluorinated molecules from a readily available starting material.

Interactive Data Table: Functionalization of Difluoro Enol Silyl Ether Derived from this compound

ElectrophileReagent/CatalystProduct Functional Group
Trifluoromethylthiolating AgentN-Trifluoromethylthiodibenzenesulfonimide, KF-COCF2SCF3
Trifluoromethylating AgentTogni's Reagent, FeCl2 (catalytic)-COCF2CF3
Arylating AgentDiaryliodonium Salt, KF-COCF2Ar

Enabling Transformations through its Specific Reactivity Profile

The inherent reactivity of this compound and its derivatives enables a variety of chemical transformations that are otherwise challenging to achieve. The strong electron-withdrawing effect of the trifluoromethyl group plays a crucial role in activating the molecule for specific reactions.

One area where this specific reactivity is harnessed is in [3+2] cycloaddition reactions . Theoretical studies on the reaction of nitrones with enol acetates derived from trifluoromethyl β-keto esters have shown that the presence of the CF3 group accelerates the reaction rate. nih.gov This acceleration is attributed to the electronic influence of the trifluoromethyl group, which enhances the electrophilicity of the enol acetate, making it a more reactive dipolarophile. While the regioselectivity of the cycloaddition is primarily controlled by other substituents, the rate enhancement provided by the CF3 group is a key enabling feature. nih.gov This principle can be extended to the enol derivatives of this compound, suggesting their potential as valuable components in cycloaddition strategies for the synthesis of fluorinated five-membered heterocycles.

Furthermore, the generation of difluoroenol phosphinates from trifluoromethyl ketones, including this compound, represents a novel strategy for defluorinative functionalization. chemrxiv.orgnih.gov This transformation, mediated by a phospha-Brook rearrangement, provides a streamlined approach to selectively modify the fluorinated ketone. By tuning the reaction conditions, it is possible to achieve the synthesis of difluoromethyl ketones, monofluoromethyl ketones, and even methyl ketones, demonstrating the versatility of this methodology. chemrxiv.orgnih.gov The difluoroenol phosphinate intermediates themselves are valuable building blocks for a range of deoxygenative transformations. chemrxiv.orgnih.gov

The ability to catalytically and enantioselectively perform additions to the carbonyl group of fluoroketones like this compound is another significant area of development. The presence of the trifluoromethyl group can influence the stereochemical outcome of such reactions through non-bonding interactions with the catalyst. nih.gov For instance, catalytic enantioselective allyl and allenyl additions of organoboron reagents to trifluoromethyl ketones have been achieved with high yields and enantioselectivities. nih.gov These methods provide access to chiral tertiary homoallylic alcohols that are otherwise difficult to synthesize.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,1-trifluoro-3,3-dimethyl-butan-2-one, and what experimental conditions optimize yield?

  • Methodology : The compound can be synthesized via radical addition reactions using 1,3-dicarbonyl precursors. For example, manganese(III) acetate dihydrate is a common oxidizing agent in such reactions, facilitating the coupling of alkenes with trifluoromethylated diketones under anhydrous conditions . Key parameters include maintaining a nitrogen atmosphere to prevent side reactions and using freshly prepared conjugated alkenes to ensure reactivity. Reaction monitoring via GC-MS or NMR is critical to track intermediate formation.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar ketones?

  • Methodology :

  • 19F NMR : The trifluoromethyl group (-CF₃) exhibits a distinct singlet near δ -60 to -70 ppm, differentiating it from other fluorinated substituents .
  • 13C NMR : The carbonyl carbon (C=O) resonates at ~200 ppm, while the quaternary dimethyl carbons appear as singlets near δ 25-30 ppm .
  • IR : A strong C=O stretch at ~1750 cm⁻¹ and C-F stretches between 1100–1250 cm⁻¹ are diagnostic .
  • MS : The molecular ion peak ([M]+) at m/z 182 (C₆H₉F₃O) and fragment ions (e.g., [M-CF₃]+ at m/z 113) confirm the structure .

Q. What are the key reactivity trends of the trifluoromethyl group in this compound under nucleophilic or electrophilic conditions?

  • Methodology : The -CF₃ group is highly electron-withdrawing, deactivating the carbonyl toward nucleophilic attack. However, under acidic conditions, the ketone can undergo enolization, enabling reactions like aldol condensation. Electrophilic substitution at the methyl groups is sterically hindered due to the bulky CF₃ and dimethyl substituents .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-dimethyl and trifluoromethyl groups influence reaction pathways in cycloadditions or cross-couplings?

  • Methodology : Computational studies (DFT) reveal that the 3,3-dimethyl group increases steric bulk, favoring endo selectivity in Diels-Alder reactions. The -CF₃ group polarizes the carbonyl, lowering the LUMO energy and accelerating [4+2] cycloadditions with electron-rich dienes. Experimental validation via kinetic isotope effects (KIEs) and Hammett plots can quantify these interactions .

Q. What strategies resolve contradictory data in radical-mediated reactions involving this compound?

  • Methodology : Contradictions in product distributions (e.g., regioselectivity in alkene additions) often arise from competing pathways (e.g., hydrogen abstraction vs. radical recombination). Systematic variation of initiators (e.g., AIBN vs. Mn(OAc)₃) and solvents (polar vs. nonpolar) can isolate dominant mechanisms. EPR spectroscopy or radical trapping experiments (e.g., TEMPO) provide direct evidence of intermediates .

Q. How can computational modeling predict the compound’s behavior in catalytic asymmetric synthesis?

  • Methodology : Molecular docking and transition-state modeling (e.g., using Gaussian or ORCA) identify chiral catalysts (e.g., bisoxazoline ligands) that induce enantioselectivity. Key parameters include steric maps of the catalyst’s binding pocket and electrostatic potential surfaces of the substrate. Experimental validation via chiral HPLC or optical rotation confirms predicted enantiomeric excess .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.